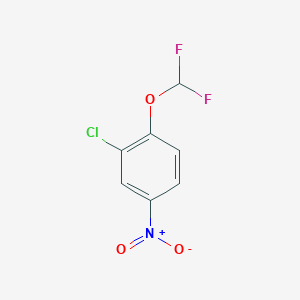

2-Chloro-1-(difluoromethoxy)-4-nitrobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

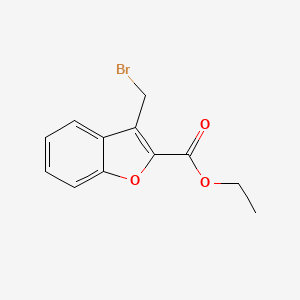

The compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with six carbon atoms. The “2-Chloro”, “1-(difluoromethoxy)”, and “4-nitro” parts of the name indicate that there are chlorine, difluoromethoxy, and nitro functional groups attached to the benzene ring at the 2nd, 1st, and 4th positions, respectively.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The nitro, chloro, and difluoromethoxy groups would be added in separate reactions, each requiring different reagents and conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The electronegative nitro, chloro, and difluoromethoxy groups would create regions of high electron density around the atoms to which they’re attached, which could influence the compound’s reactivity.Chemical Reactions Analysis

The compound’s reactivity would be largely determined by the nitro, chloro, and difluoromethoxy groups. For example, the nitro group is often reduced in chemical reactions, while the chloro group can be displaced by other groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, chloro, and difluoromethoxy groups could affect its polarity, solubility, melting point, boiling point, and other properties.科学研究应用

Catalysis and Synthesis

- Catalytic Synthesis : The compound is used in catalysis, for instance, in the synthesis of 1,2-Dichloro-4-nitrobenzene using Lewis acid catalysts, which is significant in fine chemical productions (L. Hui-ping, 2005).

- Suzuki Cross-Coupling : It's utilized in Suzuki cross-coupling methods for synthesizing 2-nitrobiphenyls, showing high functional group tolerance, which is crucial in organic synthesis (V. Elumalai et al., 2016).

Chemical Transformations

- Nitration Processes : The compound participates in zeolite-catalyzed nitration processes with dinitrogen pentoxide, leading to regioselective nitration, which is a key reaction in various industrial processes (R. Claridge et al., 1999).

- Electrochemical Reduction : It's involved in electrochemical reductions, such as the synthesis of 1-nitro-2-vinylbenzene, highlighting its role in electrosynthetic pathways (Peng Du & D. Peters, 2010).

Environmental and Biodegradation Studies

- Microbial Degradation : Its derivatives are subjects of microbial degradation studies, indicating its relevance in environmental chemistry and bioremediation (M. Shah, 2014).

- Interactions with Organic Compounds : The compound's interactions with organic substances like sodium glycolate and sodium glycerolate are studied, contributing to understanding of organic chemistry reactions (J. J. Blanksma & P. Fohr, 2010).

Biochemical Research

- Glutathione S-transferase Studies : It's used in studying glutathione S-transferase (GST) catalysis, contributing to the understanding of biochemical processes and enzyme kinetics (E. M. van der Aar et al., 1997).

Crystallography and Material Science

- Crystal Structure Analysis : Studies involve analyzing its crystal structure, providing insights into molecular interactions and material properties (I. Mossakowska & G. Wójcik, 2007).

Environmental Remediation

- Reduction by Zero-Valent Iron : Its reduction by zero-valent iron in environmental remediation processes is a subject of study, highlighting its importance in pollution control (A. Agrawal & Paul G Tratnyek, 1996).

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety precautions should be taken when handling it, especially if it’s a new or unstudied compound.

未来方向

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential drug, pesticide, or chemical intermediate.

Please note that this is a general analysis and the specific details could vary for the actual compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene”.

属性

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDNYKQKDUMFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262856 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

CAS RN |

40319-63-9 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40319-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)